molecular formula C18H17FN2O4 B2419172 3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea CAS No. 2320857-66-5

3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea

Cat. No.: B2419172
CAS No.: 2320857-66-5
M. Wt: 344.342
InChI Key: CNMFYSYRDLISTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea is a complex organic compound that features a unique combination of bifuran and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea typically involves multiple steps. One common route starts with the preparation of the bifuran moiety, followed by the introduction of the hydroxyethyl group. The final step involves the coupling of the fluorophenylmethyl group with the urea backbone under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the use of high-throughput screening to monitor reaction progress.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted fluorophenyl compounds.

Scientific Research Applications

3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea involves its interaction with specific molecular targets. The bifuran moiety can intercalate with DNA, while the fluorophenyl group can interact with protein receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar coordination properties.

Uniqueness

3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea is unique due to its combination of bifuran and fluorophenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4/c19-13-5-3-12(4-6-13)10-20-18(23)21-11-14(22)15-7-8-17(25-15)16-2-1-9-24-16/h1-9,14,22H,10-11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMFYSYRDLISTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.